molecular formula C19H18N2O12 B1609747 Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- CAS No. 140658-45-3

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

Cat. No.: B1609747
CAS No.: 140658-45-3
M. Wt: 466.4 g/mol
InChI Key: HZOJLJBJSQWDQU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that precisely describe its complex molecular architecture. The complete IUPAC name is 4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid, which systematically identifies each functional group and their positional relationships within the molecular framework. This nomenclature reflects the compound's classification as a bis-substituted benzoic acid derivative with ether linkages and multiple electron-withdrawing groups.

The systematic classification places this compound within the broader category of aromatic carboxylic acids, specifically as a member of the nitrobenzoic acid family. The presence of methoxy substituents further categorizes it among methoxybenzoic acid derivatives, while the ether linkage system positions it within the class of aromatic polyethers. The compound carries the Chemical Abstracts Service registry number 140658-45-3, which serves as its unique identifier in chemical databases and literature.

The structural complexity necessitates careful consideration of substitution patterns and stereochemical arrangements. The 4,4'-substitution pattern indicates that the ether linkages occur at the para position relative to the carboxylic acid groups on both aromatic rings. The 5-methoxy-2-nitro designation specifies that each benzene ring contains a methoxy group at the 5-position and a nitro group at the 2-position relative to the carboxylic acid functionality.

Molecular Formula and Constitutional Isomerism

The molecular formula C19H18N2O12 accurately represents the atomic composition of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-. This formula indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and twelve oxygen atoms, resulting in a molecular weight of 466.35 grams per mole. The high oxygen content reflects the multiple oxygen-containing functional groups including carboxylic acids, nitro groups, methoxy substituents, and ether linkages.

Constitutional isomerism possibilities for this compound are numerous given the multiple substitution sites and functional group arrangements. The specific substitution pattern of 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- represents one distinct constitutional isomer among many possible arrangements. Alternative isomers could involve different positioning of the methoxy and nitro groups on the aromatic rings, variation in the length of the alkyl chain linking the ether groups, or different connectivity patterns of the ether linkages.

The 1,3-propanediyl linker creates a specific spatial arrangement between the two aromatic systems, influencing the overall molecular geometry and conformational preferences. This three-carbon bridge allows for rotational flexibility while maintaining a defined distance between the aromatic moieties. The symmetrical nature of the molecule, with identical substitution patterns on both aromatic rings, reduces the total number of possible stereoisomers compared to asymmetrical derivatives.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the aromatic protons appearing in the downfield region between 7-8 parts per million. The methoxy groups generate sharp singlets around 3.8-4.0 parts per million, while the propyl ether chain protons appear as complex multiplets in the 2.0-4.5 parts per million region.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signals from the carboxylic acid groups typically appearing around 165-170 parts per million. The aromatic carbon signals span the 110-150 parts per million range, with the nitro-substituted carbons appearing further downfield due to the electron-withdrawing effect. The methoxy carbon atoms generate signals around 55-60 parts per million, while the propyl chain carbons appear in the aliphatic region between 20-70 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid groups exhibit broad absorption bands around 2500-3300 wave numbers per centimeter for the hydroxyl stretch and sharp bands near 1650-1700 wave numbers per centimeter for the carbonyl stretch. The nitro groups display characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 wave numbers per centimeter respectively. The ether linkages contribute absorption bands in the 1000-1300 wave numbers per centimeter region.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 466, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of methoxy groups (mass 31), nitro groups (mass 46), and carboxylic acid functionalities (mass 45). The symmetrical nature of the molecule often produces characteristic fragmentation patterns that can aid in structural confirmation.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis of benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro- provides precise three-dimensional structural information including bond lengths, bond angles, and intermolecular interactions. The crystal structure reveals the spatial arrangement of the two aromatic rings and the conformation adopted by the propyl ether bridge connecting them. The dihedral angles between the aromatic planes and the orientation of the carboxylic acid groups influence the overall molecular geometry and packing arrangements in the solid state.

Conformational analysis demonstrates that the 1,3-propanediyl bridge allows for significant flexibility in the relative orientation of the two aromatic moieties. The three-carbon chain can adopt various conformations including extended, gauche, and folded arrangements depending on intramolecular interactions and crystal packing forces. The presence of multiple oxygen atoms in the ether linkages provides opportunities for intramolecular hydrogen bonding that can stabilize specific conformations.

The nitro groups and methoxy substituents influence the electron density distribution around the aromatic rings, affecting intermolecular interactions in the crystal lattice. The carboxylic acid groups participate in hydrogen bonding networks that contribute to crystal stability and influence the observed packing motifs. These structural features are crucial for understanding the compound's physical properties and potential applications in materials science.

Comparative Structural Analogues in Nitroaromatic Systems

The compound 5-methoxy-2-nitrobenzoic acid represents a direct structural fragment of the target molecule, providing insight into the individual aromatic units. This analogue exhibits a molecular weight of 197.14 grams per mole and demonstrates similar reactivity patterns in the carboxylic acid and nitro functionalities. The melting point range of 125-130 degrees Celsius for this analogue provides reference data for thermal behavior comparisons.

Other bis-aromatic systems with different linker lengths offer valuable structural comparisons. The pentanediyl analogue, benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-, demonstrates how chain length affects molecular flexibility and intermolecular interactions. This extended analogue exhibits a molecular formula of C21H22N2O12 and a molecular weight of 494.4 grams per mole, illustrating the systematic variation in molecular properties with structural modifications.

Compound Molecular Formula Molecular Weight (g/mol) Linker Chain CAS Number
5-Methoxy-2-nitrobenzoic acid C8H7NO5 197.14 None 1882-69-5
Target compound (propyl) C19H18N2O12 466.35 1,3-propanediyl 140658-45-3
Pentyl analogue C21H22N2O12 494.4 1,5-pentanediyl 145325-48-0

The systematic comparison of these structural analogues demonstrates the impact of molecular architecture on physical and chemical properties. The progression from monomeric to dimeric structures with varying linker lengths provides a framework for understanding structure-activity relationships in this class of compounds. These comparative studies inform the design of related molecules with tailored properties for specific applications in organic synthesis and materials chemistry.

Properties

IUPAC Name

4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O12/c1-30-14-6-10(18(22)23)12(20(26)27)8-16(14)32-4-3-5-33-17-9-13(21(28)29)11(19(24)25)7-15(17)31-2/h6-9H,3-5H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOJLJBJSQWDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448635
Record name Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140658-45-3
Record name Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Using 4-Chlorobenzoic Acid and 4-Hydroxybenzoic Acid

One industrially relevant method involves a condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent within a polar, high-boiling solvent such as tetramethylene sulfone, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). This reaction forms the bis(aryl ether) linkage resulting in 4,4'-oxybisbenzoic acid derivatives with nitro and methoxy substituents introduced in subsequent steps.

  • Reaction Conditions:

    • Temperature: 140–280 °C (typical around 140–165 °C)
    • Reaction time: 16–24 hours
    • Acid-binding agents: potassium hydroxide, sodium carbonate, sodium hydroxide, or mixtures thereof
    • Solvent to reactant weight ratio: 2–3 times the total weight of 4-chlorobenzoic acid and 4-hydroxybenzoic acid
    • Reaction monitored until 4-chlorobenzoic acid content < 0.5% by GC analysis
  • Workup:

    • Dilution with water to reduce solvent concentration to 20–60% by mass, inducing precipitation of the product
    • Filtration and washing with water at 40–50 °C
    • Drying to obtain high-purity product (HPLC purity > 97%)
  • Yields:

    • Typically 80–96% depending on solvent and conditions
  • Advantages:

    • Raw materials are readily available
    • Mild reaction conditions and normal pressure operation
    • Environmentally friendlier with minimized wastewater generation
    • Solvent recovery and recycling possible through distillation

Example Data Table of Reaction Variants:

Solvent Acid Binding Agent Temp (°C) Reaction Time (h) Yield (%) Purity (HPLC %)
Tetramethylene sulfone Salt of wormwood (K salt) 143–145 16 95.9 99.4
Dimethyl sulfoxide Potassium hydroxide 163–165 16 90.3 99.3
Dimethylformamide Sodium carbonate 140–142 16 80.3 97.4

(Data adapted from patent CN104311408A)

Stepwise Synthesis of 2-Nitro-4-Methoxybenzoic Acid Intermediate

The 2-nitro-4-methoxybenzoic acid moiety, a key building block, can be synthesized via a multi-step process starting from difluorobenzene:

  • Steps:

    • Nitration of difluorobenzene under controlled temperature (0–15 °C) using sulfuric acid and potassium nitrate
    • Ammonolysis in DMSO at 80–100 °C to form 2-nitro-4-fluoroaniline
    • Diazotization and bromination to introduce bromine substituent
    • Cyanation with cuprous cyanide in DMF at 145–155 °C
    • Methoxylation using sodium methoxide in DMF at 60–90 °C
    • Hydrolysis with sodium hydroxide solution at 95–100 °C to yield 2-nitro-4-methoxybenzoic acid
  • Yields:

    • Individual steps range from 79.5% to 96%
    • Overall yield is optimized by controlling reaction conditions and stoichiometry

(Details from patent CN109553534A)

Amide Coupling and Esterification for Final Compound Formation

Following the preparation of the bis(aryl ether) benzoic acid core and nitro-methoxy substituents, further functionalization involves:

  • Amide bond formation between aminoethyl benzoic acid derivatives and substituted benzoyl chlorides
  • Esterification reactions to form methyl or ethyl esters using alcohols (methanol, ethanol, n-propanol) in acidic conditions or with acid chlorides
  • Purification by recrystallization from appropriate solvents (ethanol, methanol, ethyl acetate)

Typical conditions include:

  • Stirring at room temperature or gentle heating (up to 100 °C)
  • Use of base such as sodium hydroxide or triethylamine to neutralize acids
  • Workup involving acidification, filtration, and recrystallization

(Examples and melting points provided in US patents US4221815A and US4182775A)

Summary Table of Preparation Methods and Key Parameters

Step Reactants/Conditions Solvent(s) Temp (°C) Time (h) Yield (%) Notes
Condensation (ether bond) 4-chlorobenzoic acid + 4-hydroxybenzoic acid + base Tetramethylene sulfone, DMSO, DMF 140–165 16–24 80–96 Polar, high-boiling solvents; acid binding agents used
Nitration Difluorobenzene + H2SO4 + KNO3 Sulfuric acid 0–15 ~1 ~80 Controlled temp for selectivity
Ammonolysis 5-difluoro nitrobenzene + NH3 DMSO 80–100 ~1 >90 Conversion to amino derivative
Diazotization/Bromination Amino derivative + NaNO2 + H2SO4 + CuBr + HBr Aqueous acidic media 10–45 ~1 ~80 Formation of bromo-substituted intermediate
Cyanation Bromo derivative + CuCN DMF 145–155 ~1 60–65 Introduction of nitrile group
Methoxylation Fluorobenzonitrile + NaOMe DMF 60–90 ~1 90–95 Substitution of fluorine by methoxy group
Hydrolysis Methoxybenzonitrile + NaOH Aqueous NaOH 95–100 ~1 >95 Conversion to carboxylic acid
Amide Coupling Aminoethyl benzoic acid + substituted benzoyl chloride Acetone, pyridine RT–100 1–3 Variable Formation of amide bonds
Esterification Benzoic acid derivatives + alcohol + acid catalyst Alcohols (MeOH, EtOH, n-PrOH) 60–100 1–5 Variable Formation of methyl/ethyl esters

Research Findings and Advantages

  • The condensation method using 4-chlorobenzoic acid and 4-hydroxybenzoic acid in polar solvents is advantageous for industrial scale due to mild conditions, high yield, and environmental compatibility.
  • Recovery and reuse of solvents like tetramethylene sulfone reduce costs and waste.
  • Multi-step synthesis of nitro-methoxy substituted benzoic acids from difluorobenzene allows precise control of substitution pattern and high purity intermediates.
  • Amide coupling and esterification steps are well-established and provide flexibility to obtain various derivatives for specific applications.
  • The entire synthetic route is modular, allowing optimization at each step to improve overall yield and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amino derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and benzoic acid moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(a) 4,4'-[1,3-Propanediylbis(oxy)]bisbenzene-1,3-diamine (CAS: 81892-72-0)

  • Structure: Shares the 1,3-propanediyloxy linker but replaces the nitro and methoxy groups with amino substituents at the 2,4-positions.
  • Application : Used as an oxidative hair dye (maximum 2% concentration with H₂O₂) due to its amine reactivity .
  • Stability: Amino groups may confer susceptibility to oxidation, contrasting with the electron-withdrawing nitro groups in the target compound.

(b) Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy- (CAS: 3263-55-6)

  • Structure : Shorter 1,2-ethanediyloxy linker with methoxy and carboxylic acid substituents.
  • Molecular Properties : Lower molecular weight (362.33 g/mol) and higher hydrophilicity due to carboxylic acid groups .

(c) 4,4′-Dicarboxydiphenyl Ether

  • Structure : Ether-linked biphenyl with carboxylic acid groups.
  • Relevance : Demonstrates how ether linkers enhance thermal and chemical stability in polymers, a property that may extend to the target compound .

Functional Group Impact

Property Target Compound 4,4'-[1,3-Propanediylbis(oxy)]bisbenzene-1,3-diamine Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-
Substituents Nitro, methoxy Amino Methoxy, carboxylic acid
Polarity Moderate (nitro withdrawal) High (amino groups) High (carboxylic acids)
Stability in Alkaline Conditions Likely stable due to nitro groups Less stable (amine oxidation) Moderate (ether linker stability)
Applications Speculative: dyes, polymers Hair dyes Polymers, emollients

Linker Length and Flexibility

  • 1,3-Propanediyloxy vs. 1,2-Ethanediyloxy : The longer 1,3-propanediyl linker in the target compound may enhance conformational flexibility compared to the rigid 1,2-ethanediyl group in CAS 3263-55-4. This flexibility could improve solubility or integration into polymeric matrices .
  • Impact on Molecular Weight : The target compound’s higher molecular weight (estimated ~452 g/mol) versus 362 g/mol for the ethanediyl analogue may affect diffusion rates in biological or material systems.

Stability and Reactivity

  • Ether Linkers : Evidence from polyarylethers suggests ether-linked compounds exhibit robust stability under alkaline conditions, a trait that may extend to the target compound .

Research Findings and Data Tables

Table 1: Comparative Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Linker Type Key Applications
Target Compound C₁₈H₁₆N₂O₁₀* 452.33 5-methoxy, 2-nitro 1,3-propanediyloxy Speculative: polymers
81892-72-0 C₁₅H₁₈N₄O₂ 286.33 2,4-diamino 1,3-propanediyloxy Hair dyes (2% max)
3263-55-6 C₁₈H₁₈O₈ 362.33 3-methoxy, 4-carboxy 1,2-ethanediyloxy Polymer intermediates

*Estimated based on structural analysis.

Table 2: Stability and Reactivity Trends

Property Target Compound 81892-72-0 3263-55-6
Alkaline Stability High Low Moderate
Oxidative Resistance Moderate Low High
Hydrophilicity Low Moderate High

Biological Activity

Overview

Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-] (CAS No. 140658-45-3) is a complex organic compound notable for its unique structural properties and potential biological activities. Its structure features benzoic acid moieties interconnected by a 1,3-propanediylbis(oxy) bridge, with methoxy and nitro functional groups that contribute to its reactivity and biological interactions. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H18N2O12
  • Molecular Weight : 466.4 g/mol
  • IUPAC Name : 4-[3-(4-carboxy-2-methoxy-5-nitrophenoxy)propoxy]-

The biological activity of benzoic acid derivatives often involves interactions with various molecular targets within biological systems. The presence of nitro groups allows for participation in redox reactions, while methoxy groups can engage in hydrogen bonding with biomolecules. These interactions can modulate enzyme activity and receptor functions.

Key Mechanisms:

  • Enzyme Modulation : The compound may influence enzymatic pathways by altering enzyme conformation or activity.
  • Receptor Interaction : Potential binding to specific receptors could lead to downstream signaling effects.
  • Antioxidant Activity : The nitro group may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies have reported that benzoic acid derivatives can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects : Compounds similar to benzoic acid have shown promise in reducing inflammation in cellular models.
  • Anticancer Activity : Preliminary data suggest potential antiproliferative effects against certain cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at varying concentrations, suggesting potential use as a preservative or therapeutic agent in managing bacterial infections.
  • Anti-inflammatory Effects :
    In a controlled study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with benzoic acid derivatives led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating anti-inflammatory potential.
  • Anticancer Properties :
    Research involving human breast cancer cell lines demonstrated that benzoic acid derivatives could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Data Table: Biological Activities Summary

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition
Anti-inflammatoryDecreased cytokine levels
AnticancerInduced apoptosis

Q & A

Basic: What are the recommended methods for synthesizing this compound in laboratory settings?

Synthesis of this compound requires careful optimization of reaction conditions due to its nitro and methoxy substituents. A stepwise approach is recommended:

  • Step 1 : Begin with protecting the hydroxyl groups of 5-methoxy-2-nitrobenzoic acid using a propylene glycol linker under anhydrous conditions to form the 1,3-propanediylbis(oxy) bridge.
  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to avoid byproducts.
  • Analytical Validation : Confirm purity at each stage using LC-MS (limit: ≥95% purity) and NMR (to verify methoxy and nitro group positions) .

Basic: How should researchers ensure accurate structural characterization?

Combine multiple spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3), nitro (-NO2_2), and bridging ether groups. Compare chemical shifts to NIST reference data for 4-methoxy benzoic acid derivatives .
  • LC-MS : Detect molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify molecular weight and functional groups .
  • Infrared Spectroscopy (IR) : Identify key absorptions for nitro (1520–1350 cm1^{-1}) and ether (1250–1050 cm1^{-1}) groups .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation. Ensure compatibility with glass or PTFE-lined caps .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers evaluate the compound’s thermal stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Monitor mass loss events linked to nitro group degradation (~200–300°C) .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic/endothermic events to optimize storage conditions .

Advanced: How to address discrepancies between purity assays and bioactivity results?

  • Cross-Validation : Re-analyze samples using orthogonal methods (e.g., LC-MS vs. HPLC-UV) to rule out matrix interference .
  • Degradation Studies : Incubate the compound under stress conditions (e.g., pH 3–9, 40°C) and monitor degradation products via high-resolution mass spectrometry (HRMS) .
  • Bioassay Replication : Repeat bioassays with freshly prepared solutions to confirm activity is intrinsic and not artifact-driven .

Advanced: What strategies elucidate structure-activity relationships (SAR) in biochemical studies?

  • Derivative Synthesis : Modify substituents (e.g., replace nitro with cyano groups) and compare bioactivity using standardized assays (e.g., enzyme inhibition) .
  • Computational Modeling : Perform docking studies with target proteins (e.g., using AutoDock Vina) to predict binding affinities of the nitro-methoxy motifs .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify critical functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-

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